molecular formula C11H17N3O3 B2403076 Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate CAS No. 1946817-99-7

Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate

Cat. No.: B2403076
CAS No.: 1946817-99-7
M. Wt: 239.275
InChI Key: QOIAOQDGWZVPGW-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring, an ester group, and an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1H-pyrazole-3-carboxylate
  • Ethyl 5-(aminocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-(aminocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-17-11(16)8-5-9(10(12)15)14(13-8)6-7(2)3/h5,7H,4,6H2,1-3H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIAOQDGWZVPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)N)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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